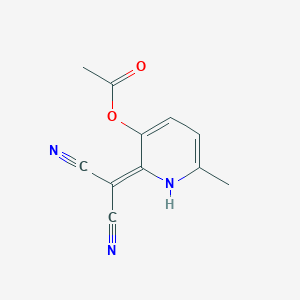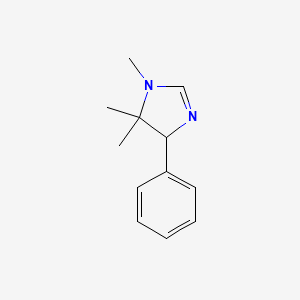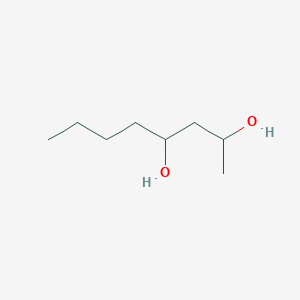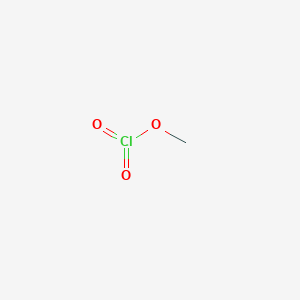
2-(Difluoromethyl)hex-5-enoyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)hex-5-enoyl azide is a chemical compound with the molecular formula C7H9F2N3O. It is an organic azide, characterized by the presence of an azide group (-N3) attached to a hex-5-enoyl chain with a difluoromethyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)hex-5-enoyl azide typically involves the reaction of a suitable precursor with an azide source. One common method is the nucleophilic substitution reaction, where a halogenated precursor reacts with sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction conditions often require moderate temperatures and careful handling due to the potential explosiveness of azides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent safety measures to handle the azide intermediates and ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)hex-5-enoyl azide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing halogen atoms in organic compounds.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Azides can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Nucleophilic Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)hex-5-enoyl azide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds, including amines and triazoles.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparación Con Compuestos Similares
Similar Compounds
Hex-5-enoyl azide: Lacks the difluoromethyl substituent, resulting in different reactivity and properties.
2-(Trifluoromethyl)hex-5-enoyl azide: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in electronic effects and reactivity.
2-(Chloromethyl)hex-5-enoyl azide: Contains a chloromethyl group, which can influence the compound’s reactivity and stability.
Uniqueness
2-(Difluoromethyl)hex-5-enoyl azide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
| 90185-20-9 | |
Fórmula molecular |
C7H9F2N3O |
Peso molecular |
189.16 g/mol |
Nombre IUPAC |
2-(difluoromethyl)hex-5-enoyl azide |
InChI |
InChI=1S/C7H9F2N3O/c1-2-3-4-5(6(8)9)7(13)11-12-10/h2,5-6H,1,3-4H2 |
Clave InChI |
DRRAKNLPYOVGBG-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC(C(F)F)C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)
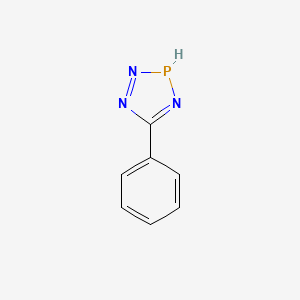
![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)

